cyclopentanone O-(anilinocarbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone O-(anilinocarbonyl)oxime is a research compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol. It is commonly used in various scientific studies due to its unique chemical properties.
Preparation Methods
The synthesis of cyclopentanone O-(anilinocarbonyl)oxime typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, followed by the reaction with aniline and a carbonylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclopentanone O-(anilinocarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Cyclopentanone O-(anilinocarbonyl)oxime is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentanone O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets and pathways. For instance, in the Beckmann rearrangement, the oxime group is converted to an amide through the rearrangement of the oxime oxygen to a good leaving group, followed by heat-induced alkyl or hydride shift . This process involves the formation of a free carbocation, which is then attacked by water or other nucleophiles.
Comparison with Similar Compounds
Cyclopentanone O-(anilinocarbonyl)oxime can be compared with other oxime derivatives such as cyclopentanone oxime and acetone oxime. While all these compounds share the oxime functional group, this compound is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Cyclopentanone oxime
- Acetone oxime
- Benzophenone oxime
These compounds differ in their molecular structures and the specific substituents attached to the oxime group, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
(cyclopentylideneamino) N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHLRANAFSULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966686 |
Source
|
Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-04-9 |
Source
|
Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.